3-Cyano-5-(methoxycarbonyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

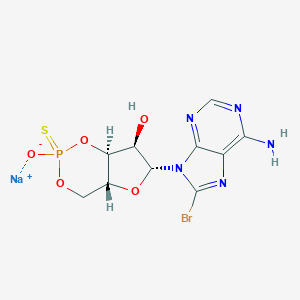

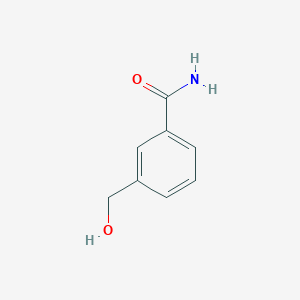

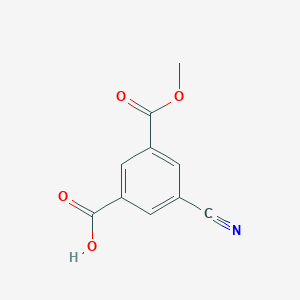

“3-Cyano-5-(methoxycarbonyl)benzoic acid” is a chemical compound with the molecular formula C10H7NO4 . It has a molecular weight of 205.17 g/mol. The CAS number for this compound is 126739-90-0 .

Synthesis Analysis

While specific synthesis methods for “3-Cyano-5-(methoxycarbonyl)benzoic acid” were not found in the search results, it’s worth noting that similar compounds, such as pinacol boronic esters, have been synthesized using a radical approach . Another related compound, 3-Cyanobenzoic Acid Methyl Ester, has been used as an intermediate for the synthesis of 3-Carbamoylbenzoic Acid Derivatives .

Molecular Structure Analysis

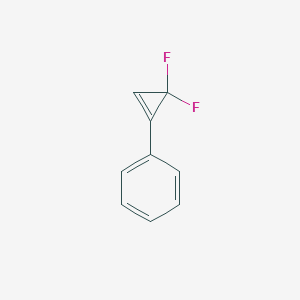

The molecular structure of “3-Cyano-5-(methoxycarbonyl)benzoic acid” consists of a benzoic acid core with a cyano group at the 3-position and a methoxycarbonyl group at the 5-position .

Wissenschaftliche Forschungsanwendungen

Electrochemical Behaviour

3-Cyano-5-(methoxycarbonyl)benzoic acid has been studied for its electrochemical behavior, particularly in protic mediums. One investigation focused on the electrochemical behavior of a derivative of this compound, highlighting its reduction processes in acidic and basic mediums, leading to different chemical structures. Such studies are essential in understanding the reactivity and potential applications of this compound in electrochemistry (David et al., 1995).

Novel Industrial Process

A novel and practical industrial-scale process for synthesizing a key intermediate related to 3-Cyano-5-(methoxycarbonyl)benzoic acid has been developed. This process, used in the manufacturing of therapeutic SGLT2 inhibitors, demonstrates the compound's significance in pharmaceutical manufacturing, offering a scalable, efficient approach with significant cost reduction (Zhang et al., 2022).

Synthesis and Crystal Structures

Studies on the synthesis and crystal structures of derivatives of 3-Cyano-5-(methoxycarbonyl)benzoic acid have provided insights into their liquid crystalline properties. Such research is vital for developing materials with specific optical and electronic properties, useful in various technological applications (Weissflog et al., 1996).

Molecular Structure Studies

Investigations into the molecular structures of compounds containing 3-Cyano-5-(methoxycarbonyl)benzoic acid have revealed detailed information about their conformational properties. These studies are crucial for understanding how structural variations influence the physical and chemical characteristics of these compounds (Burgos et al., 1992).

Corrosion Inhibition

Derivatives of 3-Cyano-5-(methoxycarbonyl)benzoic acid have been evaluated as corrosion inhibitors for carbon steel in acidic media. This research is significant for industrial applications where corrosion resistance is crucial, offering potential solutions for extending the lifespan of metal components (Fouda et al., 2008).

Safety And Hazards

“3-Cyano-5-(methoxycarbonyl)benzoic acid” is classified as Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, and Acute Toxicity (Oral) Category 4 . It is harmful in contact with skin, if inhaled, or if swallowed . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves and clothing .

Eigenschaften

IUPAC Name |

3-cyano-5-methoxycarbonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-15-10(14)8-3-6(5-11)2-7(4-8)9(12)13/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSHUFHWIYUPNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560462 |

Source

|

| Record name | 3-Cyano-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-5-(methoxycarbonyl)benzoic acid | |

CAS RN |

126739-90-0 |

Source

|

| Record name | 3-Cyano-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.